REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH3:12])=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7].S(Cl)([Cl:15])=O>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:4]([CH3:12])=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([Cl:15])=[O:7]
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Name
|
|
Quantity
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454 g
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Type
|
reactant
|
Smiles
|
COC=1C(=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
|
390 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation at a reduced pressure
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Type
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DISTILLATION
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Details
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The residue (512 g) was distilled at 110° C. at 1-2 mm Hg
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)Cl)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 435 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |